molecular formula C12H10N2OS3 B11705890 (5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11705890
M. Wt: 294.4 g/mol
InChI Key: ZEDUQFAKGGVMKV-LUAWRHEFSA-N
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Description

(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C12H10N2OS3 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

  • Molecular Formula : C12H10N2OS3
  • Molecular Weight : 294.4 g/mol
  • IUPAC Name : (5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Percentage
E. coli88.46%91.66%
S. aureus91.66%81.8% (ABTS assay)

These results suggest that the compound could serve as a potent antibacterial agent, particularly effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiazolidinone derivatives have also been recognized for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells:

Cell Line Compound Tested Inhibition Rate
HT29 adenocarcinoma2-(arylimino)thiazolidin-4-oneSignificant growth inhibition
H460 lung cancer2-(arylamino)thiazolidin-4-oneModerate growth inhibition

The presence of specific substituents on the aromatic ring enhances the anticancer activity of these compounds, indicating structure-activity relationships that warrant further investigation .

Antioxidant Activity

The antioxidant properties of thiazolidinone compounds have been assessed through various assays. For instance, the ABTS assay demonstrated substantial radical scavenging activity:

Compound IC50 Value (µM)
(5Z)-5-(3-ethyl-benzothiazol)81.8

This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Study on Antibacterial Efficacy

A study conducted by El-Rayyes et al. synthesized several thiazolidinone derivatives and evaluated their antibacterial efficacy against E. coli and S. aureus. The study highlighted that compounds with electron-withdrawing groups exhibited higher antibacterial activity due to enhanced electron affinity .

Anticancer Mechanism Investigation

Research published in MDPI explored the mechanism of action for thiazolidinone derivatives against cancer cell lines. It was found that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a potential therapeutic strategy for cancer treatment .

Properties

Molecular Formula

C12H10N2OS3

Molecular Weight

294.4 g/mol

IUPAC Name

(5Z)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N2OS3/c1-2-14-7-5-3-4-6-8(7)17-11(14)9-10(15)13-12(16)18-9/h3-6H,2H2,1H3,(H,13,15,16)/b11-9-

InChI Key

ZEDUQFAKGGVMKV-LUAWRHEFSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)NC(=S)S3

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3C(=O)NC(=S)S3

Origin of Product

United States

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